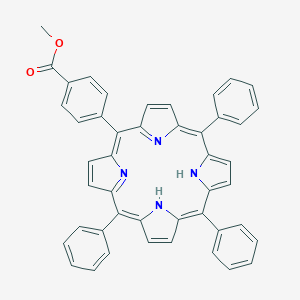

5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin

Descripción general

Descripción

Synthesis Analysis

Porphyrins, including variants like 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin, are typically synthesized through condensation reactions involving pyrrole and aldehydes. The synthesis methods can vary, with some approaches using different solvents and catalysts to influence the yield and properties of the final product (Zhang et al., 2003).

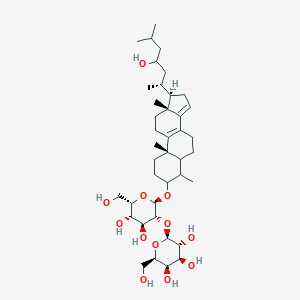

Molecular Structure Analysis

The molecular structure of porphyrins is characterized by a large, planar, nitrogen-containing ring. The specific arrangement of substituents around the porphyrin core in 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin influences its electronic and physical properties. X-ray crystallography and spectroscopic methods like NMR and UV-Vis are commonly used to analyze these structures (Ghosh et al., 2013).

Chemical Reactions and Properties

Porphyrins are known for their ability to form complex compounds with various metals. These metalloporphyrins exhibit unique chemical reactivities, such as catalytic properties and photodynamic activity. The specific substituents on the porphyrin ring can significantly influence these reactions and properties (Ivanova et al., 2014).

Physical Properties Analysis

The physical properties of porphyrins like 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin include their solubility, melting point, and stability. These properties are determined by the nature of the substituents on the porphyrin ring and the overall molecular structure. Analytical techniques such as spectroscopy and chromatography are used for their characterization (Nishino et al., 1993).

Chemical Properties Analysis

The chemical properties of porphyrins are dominated by their electronic structure, which is influenced by the conjugated system of double bonds and the central metal ion, if present. These properties include redox behavior, photophysical properties, and coordination chemistry. The electronic structure can be studied through various spectroscopic methods (LeCours et al., 1996).

Aplicaciones Científicas De Investigación

Drug Discovery and Peptide-Based Therapeutics : Monofunctional electrophilic and nucleophilic derivatives of meso-tetraphenylporphyrin have been found effective in attaching to peptides, opening potential applications in drug discovery and peptide-based therapeutics (Matthews, Pouton, & Threadgill, 1995).

Membrane Interaction and Cellular Homeostasis : Asymmetrical porphyrins, including variants of 5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin, can hyperpolarize U937 cell membranes and increase membrane anisotropy, potentially impacting cellular homeostasis (Mihai et al., 2023).

Photochromic Materials and Biological Analysis : Successful synthesis and application of related porphyrin compounds, like 5-o-hydroxylphenyl-10,15,20-triphenylporphyrin, have been demonstrated in photochromic materials and biological analysis, indicating the versatility of the porphyrin framework for various scientific applications (Hu Shi-rong, 2011).

Semiconductor Materials : These porphyrin compounds show potential as semiconductor materials due to their significant impact on fluorescence spectra and surface photovoltage measurements (Wang, Li, & Wang, 2021).

Novel Compounds with Diverse Acid-Base Properties : Tetraphenylporphine derivatives with amino acid anchor groups show promising potential for the synthesis of novel compounds with diverse acid-base properties, offering avenues for further chemical exploration and potential applications (Ivanova et al., 2021).

Targeted Tumor Therapy : Some derivatives have shown potential value as targeted tumor therapy agents, with specific affinity for liver and lung, and time-dependent accumulation and retainable characteristics in SMMC-7721 tumor-bearing mice (Sun et al., 2014).

Propiedades

IUPAC Name |

methyl 4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H32N4O2/c1-52-46(51)33-19-17-32(18-20-33)45-40-27-25-38(49-40)43(30-13-7-3-8-14-30)36-23-21-34(47-36)42(29-11-5-2-6-12-29)35-22-24-37(48-35)44(31-15-9-4-10-16-31)39-26-28-41(45)50-39/h2-28,47,50H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUUXSDUVWMAVMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=C3C=CC(=N3)C(=C4C=CC(=C(C5=NC(=C(C6=CC=C2N6)C7=CC=CC=C7)C=C5)C8=CC=CC=C8)N4)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H32N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

672.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Methoxycarbonylphenyl)-10,15,20-triphenylporphyrin | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

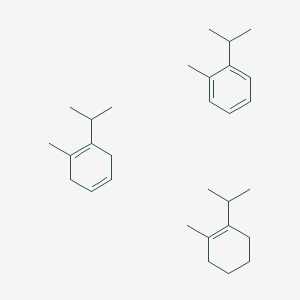

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dihydro-2H-pyrido[1,2-a]benzimidazol-1-one](/img/structure/B40294.png)

![5-[4-(4-Chlorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B40311.png)

![Imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B40317.png)